molecular formula C12H14N4O3 B14669782 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea CAS No. 50529-02-7

1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea

Cat. No.: B14669782
CAS No.: 50529-02-7
M. Wt: 262.26 g/mol
InChI Key: VAODBZOYKXWEQR-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea is an organic compound that features a pyrrolidine ring and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea typically involves the reaction of a pyrrolidine derivative with a nitrophenyl isocyanate. The reaction conditions may include:

  • Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Depending on the specific reaction, catalysts such as bases (e.g., triethylamine) may be used.

Industrial Production Methods

Industrial production methods for such compounds would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Conditions may include the use of strong nucleophiles and appropriate solvents.

Major Products Formed

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of various substituted urea derivatives.

Scientific Research Applications

1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea may have applications in:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as antimicrobial or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action for 1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Methyl-2-pyrrolidinylidene)-3-(p-chlorophenyl)urea: Similar structure with a chlorophenyl group instead of a nitrophenyl group.

    1-(1-Methyl-2-pyrrolidinylidene)-3-(p-methylphenyl)urea: Contains a methylphenyl group.

Uniqueness

1-(1-Methyl-2-pyrrolidinylidene)-3-(p-nitrophenyl)urea is unique due to the presence of the nitrophenyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

50529-02-7

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

(1E)-1-(1-methylpyrrolidin-2-ylidene)-3-(4-nitrophenyl)urea

InChI

InChI=1S/C12H14N4O3/c1-15-8-2-3-11(15)14-12(17)13-9-4-6-10(7-5-9)16(18)19/h4-7H,2-3,8H2,1H3,(H,13,17)/b14-11+

InChI Key

VAODBZOYKXWEQR-SDNWHVSQSA-N

Isomeric SMILES

CN\1CCC/C1=N\C(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CN1CCCC1=NC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.